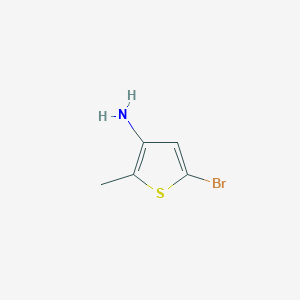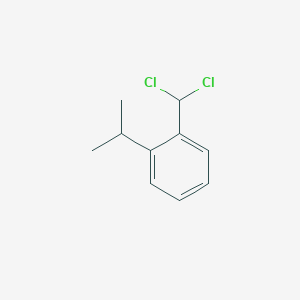
1-(Dichloromethyl)-2-(propan-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dichloromethyl)-2-isopropylbenzene is an organic compound characterized by the presence of a dichloromethyl group and an isopropyl group attached to a benzene ring
Métodos De Preparación
The synthesis of 1-(dichloromethyl)-2-isopropylbenzene can be achieved through several methods. One common approach involves the chlorination of 2-isopropylbenzyl alcohol using thionyl chloride or phosphorus trichloride. The reaction typically occurs under reflux conditions, resulting in the formation of the desired dichloromethyl derivative.
Industrial production methods may involve the use of more efficient and scalable processes, such as the catalytic chlorination of 2-isopropylbenzyl alcohol in the presence of a suitable catalyst. This method can offer higher yields and better control over reaction conditions.
Análisis De Reacciones Químicas
1-(Dichloromethyl)-2-isopropylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group using reducing agents like lithium aluminum hydride.
Substitution: The dichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or sodium ethoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with lithium aluminum hydride results in the formation of methyl derivatives.
Aplicaciones Científicas De Investigación
1-(Dichloromethyl)-2-isopropylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development and biochemical studies.
Medicine: Research into its derivatives could lead to the discovery of new therapeutic agents with unique mechanisms of action.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in industrial processes and product development.
Mecanismo De Acción
The mechanism by which 1-(dichloromethyl)-2-isopropylbenzene exerts its effects depends on its specific chemical structure and the functional groups present. The dichloromethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with other molecules. Molecular targets and pathways involved may include enzyme inhibition, receptor binding, or interaction with cellular components, depending on the specific application and context.
Comparación Con Compuestos Similares
1-(Dichloromethyl)-2-isopropylbenzene can be compared with other similar compounds, such as:
Dichloromethane: A simple dichloromethyl compound widely used as a solvent in organic synthesis.
Dichloromethyl methyl ether: Another dichloromethyl compound used in various chemical reactions and industrial applications.
1-(Trichloromethyl)-2-isopropylbenzene: A related compound with a trichloromethyl group instead of a dichloromethyl group, exhibiting different reactivity and applications.
Propiedades
Número CAS |
81615-81-8 |
|---|---|
Fórmula molecular |
C10H12Cl2 |
Peso molecular |
203.10 g/mol |
Nombre IUPAC |
1-(dichloromethyl)-2-propan-2-ylbenzene |
InChI |
InChI=1S/C10H12Cl2/c1-7(2)8-5-3-4-6-9(8)10(11)12/h3-7,10H,1-2H3 |
Clave InChI |
DILUHKVHAUYQLS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC=C1C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


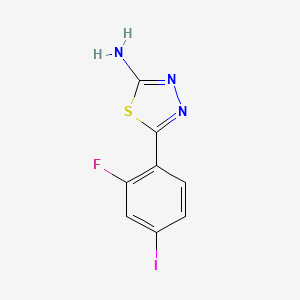

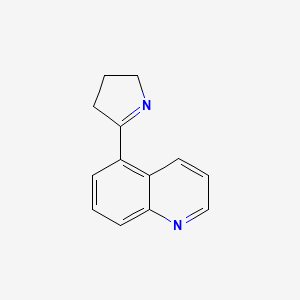

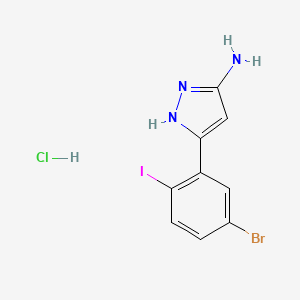
![6-Bromo-2,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13694426.png)
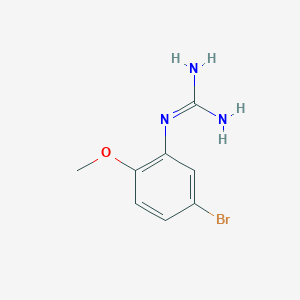
![N'-[(2-Bromo-5-thiazolyl)methylene]benzohydrazide](/img/structure/B13694442.png)

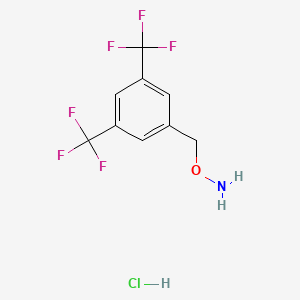
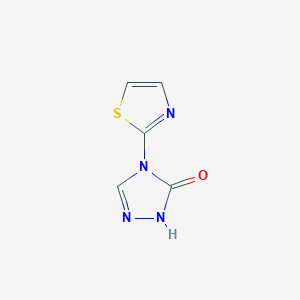
![[5-Amino-3-(4-pyridyl)-4-pyrazolyl]methanol](/img/structure/B13694472.png)
![1-[(tert-Butyldiphenylsilyl)oxy]-1-phenyl-2-propanone](/img/structure/B13694480.png)
